N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 313254-07-8
VCID: VC4212536
InChI: InChI=1S/C15H11N3O3S/c1-9-4-2-7-12-13(9)16-15(22-12)17-14(19)10-5-3-6-11(8-10)18(20)21/h2-8H,1H3,(H,16,17,19)
SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.33

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

CAS No.: 313254-07-8

Cat. No.: VC4212536

Molecular Formula: C15H11N3O3S

Molecular Weight: 313.33

* For research use only. Not for human or veterinary use.

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide - 313254-07-8

Specification

CAS No. 313254-07-8
Molecular Formula C15H11N3O3S
Molecular Weight 313.33
IUPAC Name N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Standard InChI InChI=1S/C15H11N3O3S/c1-9-4-2-7-12-13(9)16-15(22-12)17-14(19)10-5-3-6-11(8-10)18(20)21/h2-8H,1H3,(H,16,17,19)
Standard InChI Key FEPKHNRQXHYCBA-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the benzothiazole class of organic compounds. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound, featuring a benzothiazole ring and a nitrobenzamide moiety, positions it as a potential candidate for further research in pharmacology and organic synthesis.

Synthesis

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves several key steps, although specific detailed procedures are not widely documented in the available literature. Generally, the synthesis of similar benzothiazole derivatives involves reactions between benzothiazole amines and nitrobenzoyl chlorides in the presence of a base.

Biological Activities and Applications

Benzothiazole derivatives, including N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, are of significant interest in medicinal chemistry due to their potential applications in drug development. These compounds can interact with specific molecular targets within biological systems, influencing enzyme activity and receptor interactions. This interaction is crucial for understanding their pharmacodynamics and potential therapeutic uses.

Biological ActivityDescription
Enzyme InhibitionModulation of enzyme activity contributing to pharmacological effects.
Receptor ModulationInteraction with receptors influencing biological responses.
Cytotoxic EffectsPotential cytotoxicity due to nitro group bioreduction.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, including N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide and N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide. These compounds differ in their substituents on the benzothiazole ring and the position of the nitro group on the benzamide moiety, which can affect their biological activities and chemical properties.

CompoundStructure FeaturesUnique Attributes
N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamideBenzothiazole ring, nitro group at the 3-positionPotential for specific biological interactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamideAdditional methyl group at the 7-positionDifferent biological activity profile
N-(1,3-benzothiazol-2-yl)-4-nitrobenzamideLacks methyl substituent on benzothiazole ringBasic benzothiazole structure with nitrobenzamide

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